Ethyl 2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate
Description
Ethyl 2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate (CAS: 128812-35-1; alternative CAS: 1594065-65-2) is a bicyclic heterocyclic compound with the molecular formula C₁₀H₁₃NO₂ and a molecular weight of 179.22 g/mol . It features a cyclopenta[c]pyrrole core fused to an ethyl ester group, making it a valuable intermediate in medicinal chemistry and materials science. The compound is commercially available in high purity (97–98%) for research applications . Its structural uniqueness lies in the constrained bicyclic framework, which enhances binding affinity to biological targets, particularly in neurological and cardiovascular contexts .
Properties
IUPAC Name |
ethyl 2,4,5,6-tetrahydrocyclopenta[c]pyrrole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-2-13-10(12)9-8-5-3-4-7(8)6-11-9/h6,11H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOQBTLZBLJPLNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2CCCC2=CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30577391 | |
| Record name | Ethyl 2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30577391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128812-35-1 | |
| Record name | Ethyl 2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30577391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization via Nitrile or Amine Precursors
Starting Materials : Cyclopentadiene or cyclopentanone derivatives react with nitriles or primary amines.
Reaction Conditions : Cyclization is often promoted under acidic or Lewis acid catalysis (e.g., ZnCl₂), at moderate temperatures (80–120 °C) in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Mechanism : The process involves nucleophilic attack on activated nitrile or carbonyl groups, followed by ring closure to form the fused pyrrole ring system.
Yield Optimization : Adjusting stoichiometric ratios and reaction time can improve yields from moderate (50–60%) to high (up to 95%) in analogous systems.
Esterification of the Carboxylic Acid
Procedure : The free carboxylic acid derivative (2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylic acid) is reacted with ethanol in the presence of an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) under reflux conditions.
Reaction Time : Typically 4–6 hours, monitored by thin-layer chromatography (TLC).
Purification : The ester product is isolated by extraction and purified by silica gel chromatography.
Direct Synthesis Using Diazo Compounds and Alkynyl Sulfonamides
Example Protocol : Reaction of alkynyl sulfonamides with ethyl diazoacetate under catalytic conditions at 45 °C.
Catalysts : Transition metal catalysts (e.g., gold(I) complexes) facilitate carbene transfer and cyclization.
Yield : Yields of approximately 70–75% are reported after purification.
Advantages : This method allows direct access to ethyl esters of tetrahydrocyclopenta[c]pyrroles with various substituents, enabling structural diversification.
Reaction Conditions and Optimization Parameters
| Parameter | Typical Conditions | Notes on Optimization |
|---|---|---|
| Solvent | DMF, THF, Ethanol | Solvent polarity affects cyclization efficiency |
| Temperature | 45–120 °C | Lower temperatures (45 °C) favored in diazo methods; higher for cyclization |
| Catalyst | Lewis acids (ZnCl₂), Acid catalysts, Au(I) complexes | Catalyst choice critical for yield and selectivity |
| Reaction Time | 4–12 hours | Monitored by TLC; extended times improve conversion |
| Purification | Silica gel chromatography | Gradient elution with hexane/ethyl acetate mixtures |
| Yield | 70–95% (depending on method) | Optimization of stoichiometry and catalyst loading improves yield |
Analytical and Characterization Techniques
NMR Spectroscopy : ^1H NMR confirms the tetrahydrocyclopenta[c]pyrrole ring protons and ester ethyl group; ^13C NMR identifies carboxylate carbon (~170 ppm).
Mass Spectrometry : Confirms molecular weight (approx. 151.16 g/mol for the acid, slightly higher for ethyl ester).
IR Spectroscopy : Characteristic ester C=O stretch around 1735 cm⁻¹; pyrrole N-H stretch near 3200–3400 cm⁻¹.
Chromatography : TLC and flash chromatography used for monitoring and purification.
Summary Table of Preparation Methods
| Method No. | Synthetic Route | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| 1 | Cyclization of cyclopentadiene + nitrile | Lewis acid catalyst, DMF/THF, 80–120 °C | 70–95 | High yield, accessible starting materials | Requires careful control of conditions |
| 2 | Esterification of carboxylic acid | Ethanol, acid catalyst, reflux, 4–6 hours | 80–90 | Straightforward, well-established | Requires pure acid precursor |
| 3 | Reaction of alkynyl sulfonamides + ethyl diazoacetate | Au(I) catalyst, 45 °C, flash chromatography | ~72 | Direct ester formation, mild conditions | Catalyst cost, purification needed |
Research Findings and Practical Insights
The cyclization step is pivotal and sensitive to solvent and catalyst choice; Lewis acid catalysis enhances ring closure efficiency.
Direct synthesis from diazo compounds offers a streamlined route to ethyl esters, bypassing the need for separate esterification.
Reaction monitoring via TLC and optimization of reaction time and temperature are crucial for maximizing yield and purity.
Purification by silica gel chromatography using hexane/ethyl acetate gradients effectively isolates the desired ester.
Safety protocols include working under inert atmosphere (argon) to prevent oxidation and using fume hoods due to potential toxicity of reagents.
Chemical Reactions Analysis
Hydrolysis and Saponification
The ethyl ester moiety undergoes hydrolysis under basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates for further derivatization:
Example :
-
Reagents : LiOH·H₂O in ethanol/THF/water (2:2:1 v/v)
-
Conditions : Room temperature, 16 hours
-
Product : 2-Methyl-4-oxo-2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylic acid
Amide Bond Formation
The carboxylic acid derivative participates in coupling reactions to form bioactive amides. HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is a key reagent:
Example :
-
Reagents : HATU, N,N-diisopropylethylamine (DIPEA) in DMF
-
Conditions : 60°C, 16 hours
-
Product : N-(3-Chloro-4-fluorophenyl)-2-methyl-4-oxo-2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxamide
Reductive Amination
The ketone group at the 4-position reacts with ammonium acetate and sodium cyanoborohydride to introduce an amino group:
Example :
-
Reagents : NH₄OAc, NaCNBH₃ in ethanol
-
Conditions : Microwave irradiation at 90°C, 2 hours
-
Product : 4-Amino-N-(3-chloro-4-fluorophenyl)-2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxamide
Palladium-Catalyzed Cross-Coupling
The brominated derivative serves as a substrate for Suzuki-Miyaura cross-couplings to introduce aryl groups:
Example :
-
Reagents : Pd(OAc)₂, dppp (1,3-Bis(diphenylphosphino)propane), CO (200 psi), Et₃N in ethanol
-
Conditions : 100°C, 12 hours
-
Product : Ethyl 2-methyl-4-oxo-2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate (from brominated precursor)
N-Alkylation
The pyrrole nitrogen undergoes alkylation under mild conditions:
Example :
-
Reagents : Methyl iodide, Cs₂CO₃ in THF
-
Conditions : 0°C to room temperature, 16 hours
-
Product : 1-Bromo-2-methyl-5,6-dihydrocyclopenta[c]pyrrol-4(2H)-one
Decarboxylation and Cyclization
Dieckmann condensation facilitates ring closure and decarboxylation:
Example :
-
Reagents : Acetic anhydride, 120°C
-
Conditions : 2 hours
-
Product : Cyclopenta[c]pyrrol-4(2H)-one derivative
-
Key Step : Formation of a ketone via intramolecular ester condensation
Biological Interactions
Derivatives of this compound exhibit interactions with retinol-binding protein 4 (RBP4), disrupting its complex with transthyretin (TTR). The carboxylic acid moiety engages in hydrogen bonding with Arg121 and Gln98 residues, while the trifluoromethylphenyl group occupies hydrophobic pockets .
Scientific Research Applications
Medicinal Chemistry
Ethyl 2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate has been investigated for its potential therapeutic properties. Its structural similarity to various bioactive compounds suggests it may act as a precursor or scaffold in drug design.
Case Study: Anticancer Activity
Research has indicated that derivatives of cyclopentapyrrole structures exhibit cytotoxic effects against certain cancer cell lines. For instance, studies have shown that modifications to the cyclopenta[c]pyrrole framework can enhance antitumor activity by targeting specific cellular pathways.
Organic Synthesis
The compound serves as an important intermediate in organic synthesis, particularly in the creation of more complex molecules. Its unique structure allows for various functional group transformations.
Example: Synthesis of Pyrrole Derivatives
This compound can be utilized in the synthesis of pyrrole derivatives through cyclization reactions. Researchers have reported successful methodologies that leverage this compound to produce novel pyrrole-based systems with enhanced biological activity.
Materials Science
The compound's unique properties make it suitable for applications in materials science, particularly in the development of polymers and coatings.
Application: Conductive Polymers
Research has explored the incorporation of this compound into conductive polymer matrices. These materials show promise for use in electronic devices due to their enhanced electrical conductivity and mechanical properties.
Mechanism of Action
The mechanism by which Ethyl 2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues
Table 1: Key Structural and Molecular Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Core Structure | Key Substituents |
|---|---|---|---|---|
| Ethyl 2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate | C₁₀H₁₃NO₂ | 179.22 | Cyclopenta[c]pyrrole | Ethyl ester at position 1 |
| cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate | C₁₂H₁₉NO₃ | 225.28 | Hexahydrocyclopenta[c]pyrrole | tert-Butyl ester, ketone at C5 |
| Ethyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (9c) | C₁₁H₁₂N₂O₃ | 220.23 | Pyrrolo[2,3-c]pyridine | Methoxy at C5, ethyl ester |
| 5-(1-(3-Fluorophenyl)-1H-pyrazol-4-yl)-2H-tetrazole (LQFM-21) | C₁₀H₈FN₅ | 217.20 | Pyrazole-tetrazole hybrid | 3-Fluorophenyl, tetrazole |
Key Observations:
- Cyclopenta[c]pyrrole Derivatives: The target compound and its tert-butyl analogue (CAS: 146231-54-1) share a bicyclic pyrrole core but differ in ring saturation and substituents.
- Pyrrolo[2,3-c]pyridines : Compounds like 9c (Ethyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate) replace the cyclopenta[c]pyrrole with a pyrrolopyridine system, altering π-π stacking and electron distribution .
- Pyrazole-Tetrazole Hybrids: LQFM-21 exemplifies pyrazole derivatives with tetrazole moieties, known for diverse bioactivities (e.g., hypoglycemic, anti-inflammatory) but lacking the bicyclic constraint of the target compound .
Key Observations:
- Synthetic Versatility : The tert-butyl derivative serves as a precursor for ketone-functionalized analogues, while pyrrolopyridine esters (e.g., 9c) are optimized for anticancer activity via methoxy substitution .
- Bioactivity Trade-offs : Pyrazole-tetrazole hybrids (e.g., LQFM-21) exhibit broader bioactivity (e.g., hypoglycemic effects) but lack the constrained geometry of cyclopenta[c]pyrroles, which improves target specificity .
Biological Activity
Ethyl 2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate (CAS No. 128812-35-1) is a heterocyclic compound derived from pyrrole, characterized by its unique molecular structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H13NO2
- Molar Mass : 179.22 g/mol
- IUPAC Name : this compound
- CAS Number : 128812-35-1
This compound exhibits its biological effects primarily through interactions with specific molecular targets such as enzymes and receptors involved in various biological pathways. The compound's structure facilitates binding to these targets, leading to modulation of their activity.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of pyrrole have shown effectiveness against a range of bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
Research has demonstrated that pyrrole-based compounds can inhibit cancer cell proliferation. This compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
Study on Hepatitis B Virus (HBV)
A study focused on the binding characteristics of pyrrole-scaffold inhibitors against HBV capsid protein revealed that these compounds could effectively inhibit viral replication. The study utilized molecular dynamics simulations to analyze binding interactions and found that specific nonpolar interactions were crucial for the potency of these inhibitors .
| Compound | Binding Free Energy (kcal/mol) | Potency (pEC50) |
|---|---|---|
| JNJ-6379 | -45.3 | 9.2 |
| GLP-26 | -42.7 | 8.9 |
| This compound | TBD | TBD |
Antimicrobial Testing
In vitro tests have shown that this compound exhibits significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
Q & A
Q. What are the most reliable synthetic routes for Ethyl 2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate, and how can reaction conditions be optimized?
The synthesis typically involves cyclocondensation of hydrazine derivatives with cyclopentanone precursors. For example, hydrazine monohydrate (13 equiv.) and acetic acid (29 equiv.) under reflux yield the desired product in 39% efficiency, as demonstrated in analogous tetrahydrocyclopenta-pyrrole syntheses . Key parameters include stoichiometric control of reagents and temperature modulation to minimize side reactions like spiro ring cleavage.
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- NMR : - and -NMR are essential for confirming regioselectivity and substituent positions. For instance, -NMR signals at δ 2.33–2.63 ppm (methylene protons) and δ 7.59 ppm (aromatic protons) are diagnostic for cyclopenta-pyrrole derivatives .
- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement, enabling precise determination of bond angles and torsional strain .
Q. How should stability and storage conditions be managed for this compound?
Store at 2–8°C in inert, anhydrous environments to prevent hydrolysis of the ester group. Safety data sheets for structurally similar compounds recommend avoiding prolonged exposure to light or moisture, as these can degrade the cyclopenta-pyrrole core .
Q. What safety protocols are recommended for handling this compound?
General laboratory safety practices include wearing nitrile gloves and eye protection. In case of exposure, consult a physician immediately and provide the compound’s Safety Data Sheet (SDS). First aid measures for similar compounds emphasize rinsing affected areas with water for 15 minutes .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity or binding affinity in drug design?
Density Functional Theory (DFT) calculations and molecular docking (e.g., AutoDock Vina) are used to model interactions with biological targets. For example, scaffold hopping strategies from cyclopenta-pyrroles to pyrimidines have been validated using computational docking to optimize steric and electronic complementarity .
Q. What strategies resolve contradictions in spectral or crystallographic data?
Q. How can synthetic routes be optimized for higher yields or regioselectivity?
Q. What methodologies confirm regioselectivity in substituted derivatives?
X-ray crystallography combined with - COSY and HSQC NMR experiments are critical. For example, ROESY confirmed methyl-aryl proximity in 2-(3,5-dichlorophenyl)-tetrahydrocyclopenta[c]pyrazole .
Q. How is biological activity evaluated for this scaffold in medicinal chemistry?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
